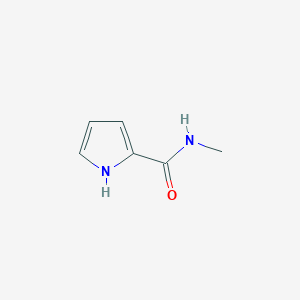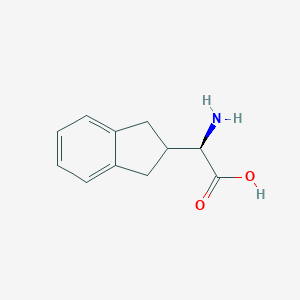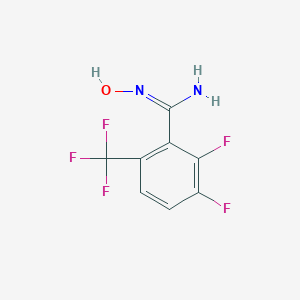
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Wittig reagent and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product. The ylide intermediate is a highly reactive species that can undergo various reactions, such as cycloaddition, oxidation, and reduction.
Efectos Bioquímicos Y Fisiológicos
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, the limitations include the need for careful handling due to its sensitivity to air and moisture.
Direcciones Futuras
There are several potential future directions for 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in the development of new materials, such as polymers and nanoparticles. Additionally, the compound's potential use in drug discovery and medicinal chemistry is an area that requires further investigation.
Conclusion:
In conclusion, 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method involves the reaction of phosphonium salt with an aldehyde or ketone, and the mechanism of action involves the formation of an ylide intermediate. The compound has been extensively studied for its potential applications in various scientific research fields, and there are several potential future directions for its research.
Métodos De Síntesis
The synthesis of 2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- involves the reaction of phosphonium salt with an aldehyde or ketone. This reaction is known as the Wittig reaction and is widely used in organic chemistry for the synthesis of alkenes. The reaction between the phosphonium salt and aldehyde or ketone results in the formation of an ylide intermediate, which then reacts with an electrophilic compound to form the desired product.
Aplicaciones Científicas De Investigación
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- has been extensively studied for its potential applications in various scientific research fields. This compound has been used in the synthesis of various natural products, such as terpenes, steroids, and alkaloids. It has also been used in the preparation of functionalized polymers and in the development of new materials.
Propiedades
Número CAS |
13989-64-5 |
|---|---|
Nombre del producto |
2-Propanamine, 2-methyl-N-(triphenylphosphoranylidene)- |
Fórmula molecular |
C22H24NP |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
tert-butylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H24NP/c1-22(2,3)23-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
PAVNXBJENBMNKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
13989-64-5 |
Sinónimos |
N2-(1,1,1-TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-2-METHYLPROPAN-2-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



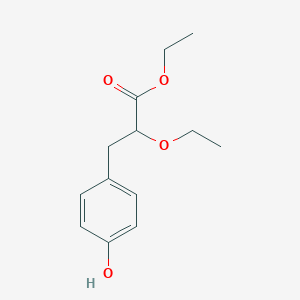
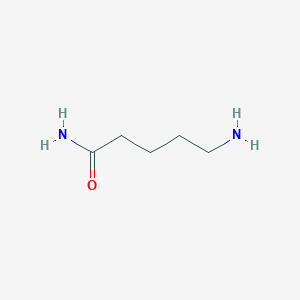

![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)

